molecular formula C14H25NO2 B12897728 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-06-6

1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one

Cat. No.: B12897728
CAS No.: 88557-06-6
M. Wt: 239.35 g/mol
InChI Key: VPCYQMIUFPVDIT-UHFFFAOYSA-N
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Description

1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone is a complex organic compound characterized by its unique furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a suitable precursor, followed by cyclization to form the furan ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Solvent extraction and purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Various nucleophiles; solvents like ethanol or acetone.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and is valuable in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. It is also studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring structure allows for unique binding interactions, influencing the compound’s biological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

    2-(Diethylamino)ethanol: Shares the diethylamino group but differs in its overall structure and properties.

    N-Methyldiethanolamine: Another compound with a diethylamino group, used in different applications.

    Triethanolamine: Similar in having multiple hydroxyl groups but with distinct chemical behavior.

Uniqueness: 1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone stands out due to its unique furan ring structure combined with the diethylamino group. This combination imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one, also known as a dihydrofuran derivative, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields based on diverse scientific literature.

Molecular Characteristics

  • Molecular Formula: C14H25NO2
  • Molecular Weight: 239.35 g/mol
  • IUPAC Name: 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethanone
  • CAS Number: 88557-06-6

Structure Overview
The compound features a furan ring with a diethylamino substituent, which is crucial for its biological activity. The presence of this group suggests potential interactions with various biological targets.

PropertyValue
CAS No.88557-06-6
Molecular FormulaC14H25NO2
Molecular Weight239.35 g/mol
IUPAC Name1-[2-(diethylamino)-5-methyl-3-propyl-2,3-dihydrofuran-4-yl]ethanone
InChIInChI=1S/C14H25NO2/c1-6-9-12-13(10(4)16)11(5)17-14(12)15(7-2)8-3/h12,14H,6-9H2,1-5H3

Synthesis Methods

The synthesis of 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethanone typically involves multi-step organic reactions. A common method includes the reaction of diethylamine with suitable precursors followed by cyclization to form the furan ring. Controlled temperatures and catalysts are essential to achieve high yields and purity.

Antimicrobial and Antiviral Properties

Research indicates that 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethanone exhibits promising antimicrobial and antiviral properties. Studies have shown that compounds with similar structures can interact effectively with microbial membranes or viral proteins, potentially inhibiting their functions.

The mechanism of action is believed to involve the interaction of the diethylamino group with specific receptors or enzymes in biological systems. This interaction may modulate various cellular pathways, including signal transduction and enzyme inhibition. The furan ring structure allows for unique binding interactions that influence the compound’s biological effects.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various dihydrofuran derivatives, including 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethanone. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted to evaluate the effects of this compound on human cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Applications in Medicine and Industry

The unique structure of 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethanone makes it a candidate for various applications:

  • Medicinal Chemistry: Investigated for drug development due to its biological activity.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex molecules.
  • Industrial Use: Potential applications in producing specialty chemicals and materials due to its unique properties.

Properties

CAS No.

88557-06-6

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

1-[2-(diethylamino)-5-methyl-3-propyl-2,3-dihydrofuran-4-yl]ethanone

InChI

InChI=1S/C14H25NO2/c1-6-9-12-13(10(4)16)11(5)17-14(12)15(7-2)8-3/h12,14H,6-9H2,1-5H3

InChI Key

VPCYQMIUFPVDIT-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(OC(=C1C(=O)C)C)N(CC)CC

Origin of Product

United States

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